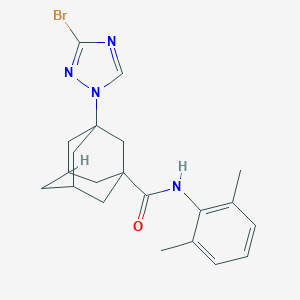![molecular formula C19H18N4O2S B214003 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and pathways that are essential for the survival and proliferation of cancer cells and pathogens. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA, thereby leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of using 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. However, one of the limitations is its low solubility in aqueous solvents, which makes it difficult to use in some experiments.
将来の方向性
There are various future directions for the research on 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One of the major directions is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate its potential applications in the treatment of bacterial and viral infections. Additionally, studies are needed to investigate its potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
合成法
The synthesis method of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-N-(4-methylphenyl)acetamide with 6-amino-1-phenyl-1,4-dihydropyrimidine-4-one in the presence of a suitable catalyst. The final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its potential applications in the treatment of bacterial and viral infections. Studies have shown that it exhibits significant antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus.
特性
製品名 |
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C19H18N4O2S |
分子量 |
366.4 g/mol |
IUPAC名 |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)21-18(25)12-26-19-22-17(24)11-16(20)23(19)15-5-3-2-4-6-15/h2-11H,12,20H2,1H3,(H,21,25) |
InChIキー |
HTHOSORJNHENAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)


![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
methanone](/img/structure/B213934.png)

![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)




